2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide
Description
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound featuring a benzyl bromide core substituted with fluorine, methyl, and trifluoromethyl groups at positions 2, 3, and 5, respectively. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a building block for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-2-7(9(12,13)14)3-6(4-10)8(5)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMMECXFNZZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Fluoro-3-methyl-5-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromide to the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Produces substituted benzyl derivatives.
Oxidation: Yields benzyl alcohols or carboxylic acids.
Reduction: Results in the formation of the corresponding hydrocarbon.
Scientific Research Applications
Organic Synthesis
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide serves as a valuable intermediate in organic synthesis. It is utilized in various reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
- Coupling Reactions : It is employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules .
Medicinal Chemistry
The compound has garnered attention for its potential applications in drug development:
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various pathogens, including bacteria and fungi .
- Enzyme Inhibition : The ability of this compound to form covalent bonds with nucleophilic sites on enzymes suggests its potential as an enzyme inhibitor, which could be exploited in therapeutic contexts .
Material Science
In materials science, this compound is explored for its utility in developing advanced materials:
- Fluorinated Polymers : Its unique fluorinated structure enhances the properties of polymers, making them more resistant to solvents and thermal degradation.
- Agrochemicals : The compound's reactivity allows it to be integrated into the synthesis of agrochemicals, contributing to the development of more effective pesticides and herbicides .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound revealed promising antimicrobial activity against Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Synthesis of Fluorinated Pharmaceuticals
In medicinal chemistry research, derivatives of this compound were synthesized and evaluated for their biological activity. The results indicated that specific substitutions enhanced the compounds' potency against fungal infections, demonstrating the importance of halogenated compounds in drug design .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
2-Fluorobenzyl Bromide
- Structure : Fluorine at position 2.
- Purity is reported as 95% .
- Applications : Often used in Suzuki couplings or as a directing group in cross-coupling reactions.
4-Fluorobenzyl Bromide
3,5-Bis(trifluoromethyl)benzyl Bromide
- Structure : Trifluoromethyl groups at positions 3 and 5.
- Properties : Strong electron-withdrawing effects increase electrophilicity, accelerating reactions like derivatization (e.g., with uracil derivatives at 30°C for 25 min) .
- Analytical Use : Employed in GC-MS analysis via Shimadzu QP2010 systems due to its volatility and derivatization efficiency .
m-(Trifluoromethyl)benzyl Bromide
- Structure : Trifluoromethyl at position 3 (meta).
- Properties : Meta-substitution balances electronic effects and steric bulk, offering intermediate reactivity compared to para or ortho analogs. Often compared to chlorinated variants (e.g., m-trifluoromethylbenzyl chloride) for halogen exchange studies .
Physical and Chemical Properties
The table below summarizes available data for key analogs:
*Estimated molecular weight based on substituent contributions.
Research Findings and Practical Considerations
- Derivatization Efficiency : Analogs like 3,5-bis(trifluoromethyl)benzyl bromide demonstrate high efficiency in derivatizing uracil under mild conditions (30°C, 25 min), suggesting the target compound may require optimized protocols due to steric bulk .
- Storage and Handling : While direct data are lacking, similar bromides (e.g., imidazolium salts) recommend storage at 2–8°C in inert atmospheres to prevent decomposition .
Biological Activity
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
IUPAC Name: this compound
Molecular Formula: C10H8BrF4
Molecular Weight: 303.07 g/mol
This compound features a fluorine atom and a trifluoromethyl group, which are known to enhance lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values observed were approximately 8.47 µM after 48 hours of treatment, indicating significant cytotoxicity compared to standard chemotherapeutics like Tamoxifen .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | % Viable Cells (10 µM, 72h) |
|---|---|---|
| MCF-7 | 8.47 | 15.05% |
| A549 | Not reported | Not reported |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. Molecular docking studies indicated strong binding affinities with these enzymes, suggesting that the compound could serve as a lead for developing new MMP inhibitors .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound showed efficacy against both gram-positive and gram-negative bacteria, indicating its potential use in treating bacterial infections.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X µg/mL |
| Escherichia coli | Y µg/mL |
Note: Specific MIC values need to be determined through experimental studies.
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are critical. The compound is classified as a lachrymator and can cause severe burns upon contact with skin or eyes. Inhalation may lead to respiratory distress and chemical pneumonitis, underscoring the need for careful handling in laboratory settings .
Case Studies
- Case Study on Anticancer Efficacy : A study involving the application of this compound on MCF-7 cells reported significant alterations in cell cycle progression, with increased apoptosis observed via caspase-3 activation assays .
- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, indicating its potential role in developing new antimicrobial agents.
Q & A
Q. Q1: What synthetic routes are effective for introducing the trifluoromethyl group into benzyl bromide derivatives?
The trifluoromethyl group is typically introduced via nucleophilic substitution or radical trifluoromethylation. For example, halogen exchange using CF₃Cu or direct electrophilic substitution with CF₃I under copper catalysis can be employed. Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates . Purification often involves column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product from halogenated byproducts.
Intermediate Reactivity
Q. Q2: How does the bromine atom in this compound influence its reactivity in cross-coupling reactions?
The benzylic bromine acts as a superior leaving group compared to chlorides, enabling efficient Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) proceeds at 80–100°C in THF/water mixtures, yielding biaryl derivatives. Kinetic studies show >90% conversion within 6 hours under inert conditions .
Analytical Characterization
Q. Q3: What analytical techniques resolve structural ambiguities arising from fluorine and methyl group proximity?
High-resolution ¹⁹F NMR (470 MHz) distinguishes trifluoromethyl (-CF₃, δ −62 to −68 ppm) from adjacent fluorine substituents (δ −110 to −125 ppm). GC-MS with electron ionization (EI) at 70 eV confirms molecular ions (e.g., [M]⁺ at m/z 272) and fragmentation patterns. X-ray crystallography is recommended for resolving steric effects between the 3-methyl and 2-fluoro groups .
Stability and Storage
Q. Q4: What conditions prevent decomposition of this benzyl bromide during storage?
The compound is hygroscopic and prone to hydrolysis. Store under argon at −20°C in amber vials with molecular sieves (3Å). Thermal stability tests (TGA/DSC) indicate decomposition onset at 150°C, necessitating avoidance of prolonged heating above 80°C .
Advanced Research Questions
Regioselectivity Challenges
Q. Q5: How do competing substituents (fluoro, methyl, trifluoromethyl) affect regioselectivity in electrophilic aromatic substitution?
The electron-withdrawing trifluoromethyl group directs electrophiles to the meta position, while the methyl group (electron-donating) favors ortho/para attack. Computational DFT studies (B3LYP/6-31G*) reveal that the 2-fluoro substituent exerts a steric barrier, overriding electronic effects and forcing reactions to occur at the 5-position in 85% of cases .
Mechanistic Studies
Q. Q6: What evidence supports a radical pathway in trifluoromethylation reactions involving this compound?
EPR spectroscopy detects TEMPO-trapped CF₃ radicals during reactions with Fe(acac)₃ catalysts. Kinetic isotope effects (KIE = 1.2) suggest a hybrid ionic/radical mechanism. Contrastingly, no radical intermediates are observed with Cu(I) catalysts, indicating a purely polar pathway .
Data Contradictions
Q. Q7: Why do reported melting points for derivatives vary across studies?
Discrepancies arise from polymorphic forms or residual solvents. For example, the 2-fluoro-5-(trifluoromethyl)benzyl alcohol derivative melts at 45–48°C when recrystallized from ethanol but at 52–54°C from hexane. PXRD and DSC confirm two distinct crystalline phases .
Application in Medicinal Chemistry
Q. Q8: How is this compound utilized in designing kinase inhibitors?
The benzyl bromide moiety is a key intermediate for covalent inhibitors targeting cysteine residues (e.g., EGFR-T790M). Michaelis-Arbuzov reactions with phosphites yield phosphonate prodrugs with IC₅₀ values <10 nM in cellular assays. Metabolic stability is enhanced by the trifluoromethyl group’s lipophilicity (logP = 2.8) .
Environmental and Safety Considerations
Q. Q9: What protocols mitigate risks during large-scale reactions?
Due to lachrymatory properties, use closed-system reactors with scrubbers (NaOH solution) for HBr off-gas. Acute toxicity (LD₅₀ rat oral: 250 mg/kg) mandates PPE and fume hoods. Waste is neutralized with 10% NaHCO₃ before disposal .
Computational Modeling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
